1-(1,3-Dihydroisoindol-2-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
1-(1,3-dihydroisoindol-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-11(13)12-7-9-5-3-4-6-10(9)8-12/h2-6H,1,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTHEESEUXDOFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC2=CC=CC=C2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1,3-Dihydroisoindol-2-yl)prop-2-en-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The compound is characterized by the presence of a dihydroisoindole moiety and an α,β-unsaturated carbonyl system. These structural features are often associated with various biological activities, including anti-cancer and anti-inflammatory effects.
Anticancer Activity
Research has shown that derivatives of this compound exhibit significant anticancer properties. For instance, a study demonstrated that certain isoindole derivatives act as dual inhibitors of Aurora-A and VEGF-R2 kinases, which are critical in cancer cell proliferation and angiogenesis. The synthesized compounds showed potent inhibitory activity against these kinases, suggesting their potential as therapeutic agents in cancer treatment .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been assessed through various studies. One notable study evaluated the compound's activity against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that some derivatives possess moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Pathogen | Activity | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Moderate | 32 |
| Escherichia coli | Moderate | 64 |
| Candida albicans | Low | 128 |
The biological activity of this compound is attributed to its ability to interact with specific biological targets. For instance, the α,β-unsaturated carbonyl group can undergo Michael addition reactions with nucleophiles in biological systems, leading to the inhibition of key enzymes involved in cancer progression and microbial resistance .
Case Studies
Case Study 1: Anticancer Efficacy
In a preclinical study involving human cancer cell lines, derivatives of this compound were tested for their growth-inhibitory effects. The results indicated that these compounds significantly reduced cell viability in a dose-dependent manner, particularly in breast and prostate cancer cells. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of synthesized isoindole derivatives. The compounds were tested using the agar diffusion method against a panel of clinical isolates. The findings revealed that several derivatives exhibited promising antibacterial activity with inhibition zones comparable to those of established antibiotics. This suggests potential applications in treating infections caused by resistant bacterial strains .
Scientific Research Applications
Pharmaceutical Applications
Anticancer Properties
Research has indicated that 1-(1,3-Dihydroisoindol-2-yl)prop-2-en-1-one exhibits significant anticancer activity. In vitro studies demonstrated its efficacy against various cancer cell lines. For instance, a study reported that the compound induced apoptosis in human leukemia cells through the activation of caspase pathways, highlighting its potential as a lead compound for developing new anticancer therapies .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism that could be exploited for treating inflammatory diseases. The modulation of inflammatory pathways indicates its potential use in conditions such as rheumatoid arthritis and other autoimmune disorders .
Synthetic Applications
Building Block in Organic Synthesis
this compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including Michael additions and cycloadditions. These reactions are valuable in synthesizing more complex molecules, which can be further modified for pharmaceutical applications .
Photochemical Reactions
The compound is also utilized in photochemical processes. Studies have shown that it can undergo photodecarboxylation reactions under UV light, leading to the formation of various derivatives. This property is particularly useful in designing light-sensitive materials and drug delivery systems that respond to specific wavelengths .
Antimicrobial Properties
Emerging research has highlighted the antimicrobial activity of this compound against several bacterial strains. The compound demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. In cellular models of neurodegeneration, it was observed to reduce oxidative stress and prevent neuronal cell death. This finding opens avenues for research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .
Case Studies
Chemical Reactions Analysis
Reduction Reactions
The enone system undergoes selective reductions depending on reagents and conditions:
Mechanistic Notes :
-
Ketone reduction proceeds via nucleophilic hydride attack at the carbonyl carbon.
-
Conjugated double bond hydrogenation follows a radical or ionic pathway under catalytic conditions .
Oxidation Reactions
The α,β-unsaturated system is susceptible to oxidative cleavage or epoxidation:
Key Findings :
-
Epoxidation occurs regioselectively at the α,β-position due to electron withdrawal by the ketone .
-
Ozonolysis cleaves the double bond to yield diketones, which can undergo further condensation.
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition or Norrish-type reactions:
Experimental Insight :
-
Aqueous acetonitrile favors cycloaddition, while acetone promotes cleavage due to solvent polarity effects .
Nucleophilic Additions
The enone acts as a Michael acceptor for amines, thiols, and organometallics:
Regioselectivity :
-
Nucleophiles attack the β-carbon of the enone, consistent with Michael addition kinetics.
Cycloaddition and Multicomponent Reactions
The enone participates in Diels-Alder and 1,3-dipolar cycloadditions:
Synthetic Utility :
Functionalization at the Isoindole Nitrogen
The secondary amine undergoes alkylation/acylation:
Catalytic Cross-Couplings
Palladium-mediated couplings enable aryl/alkynyl functionalization:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Isoindol/Indol Cores
1-(2,3-Dihydroindol-1-yl)prop-2-en-1-one (C₁₁H₁₁NO) Structure: Differs by having a dihydroindole (non-fused bicyclic) ring instead of dihydroisoindol. Properties: Reduced steric hindrance due to the non-fused indole system. The ketone group at N1 retains reactivity for nucleophilic attacks . Applications: Similar synthetic utility in forming Schiff bases or Michael adducts but may exhibit different pharmacokinetics due to altered ring strain.
1-(5-Bromo-1-methyl-1,3-dihydroisoindol-2-yl)-2,2-dimethylpropan-1-one (CAS 331845-62-6) Structure: Bromine and methyl substituents on the isoindol ring; branched dimethylpropanone group. The branched ketone reduces conjugation, affecting UV absorption and reactivity .
3-Ethenyl-2,3-dihydro-2-(2-propen-1-yl)-1H-isoindol-1-one (CAS 849341-22-6)
- Structure : Ethenyl and propenyl substituents introduce additional double bonds.
- Properties : Extended conjugation alters electronic transitions (e.g., bathochromic shift in UV-Vis). Enhanced rigidity may improve thermal stability in polymers .
Propenone Derivatives with Heteroaromatic Cores
(E)-1-(1H-Indol-3-yl)-3-(p-tolyl)prop-2-en-1-one Structure: Indole core instead of isoindol; p-tolyl substituent on the propenone. Bioactivity: Demonstrated anticancer activity via intercalation or kinase inhibition. The indole NH enables hydrogen bonding with biological targets, a feature absent in isoindol derivatives .
(E)-3-(4-Bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
- Structure : Chalcone derivative with halogen substituents.
- Physical Properties : Halogens increase density (1.52 g/cm³) and refractive index. Quantum chemical studies show a dipole moment of 4.2 D, influencing solubility in polar solvents .
Mechanical and Crystallographic Properties
A molecular dynamics study of prop-2-en-1-one derivatives () revealed:
| Compound | Young’s Modulus (GPa) | Bulk Modulus (GPa) |
|---|---|---|
| (E)-1-(4-Fluorophenyl)-3-(3-bromophenyl) | 12.3 | 8.7 |
| (E)-1-(1,3-Benzodioxol-5-yl)-3-(4-dimethylaminophenyl) | 9.8 | 6.4 |
1-(1,3-Dihydroisoindol-2-yl)prop-2-en-1-one is predicted to exhibit intermediate mechanical properties due to its balanced aromaticity and lack of bulky substituents. Its elastic constants (C₁₁, C₁₂) are estimated to align with halogen-free derivatives (~10–15 GPa) .
Key Research Findings
- Biological Activity: Isoindol-propenone hybrids are understudied compared to indole-based chalcones, but their fused ring system may improve binding to ATP-binding pockets (e.g., kinases) .
- Crystallography: SHELXL refinement () is critical for resolving isoindol-propenone structures, as non-covalent interactions (C–H···O, π-π) dominate packing .
- Thermal Stability: Propenone derivatives with fused rings (e.g., isoindol) exhibit higher melting points (>200°C) than non-fused analogues due to lattice energy .
Q & A
What are the optimal synthetic routes for 1-(1,3-Dihydroisoindol-2-yl)prop-2-en-1-one, and how do reaction conditions influence yield?
Level: Basic
Answer:
The compound can be synthesized via acid-catalyzed condensation reactions. For example, p-toluenesulfonic acid (p-TSA) efficiently catalyzes the formation of structurally related isoindol-2-yl derivatives under mild conditions (60–80°C, ethanol solvent), achieving yields of 75–90% . Key factors include:
- Catalyst loading : 5–10 mol% p-TSA optimizes reaction kinetics without side-product formation.
- Solvent polarity : Ethanol balances solubility and reaction rate; switching to DMF increases byproducts.
- Temperature : Elevated temperatures (>80°C) promote decomposition, reducing yield.
A comparative table of synthesis methods:
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| p-TSA | Ethanol | 70 | 85 | |
| H2SO4 | Toluene | 100 | 62 |
How do competing reaction pathways affect the synthesis of this compound, and how can side products be minimized?
Level: Advanced
Answer:
Competing pathways include over-alkylation of the isoindole nitrogen or Michael addition of the enone system. Strategies to mitigate these:
- Steric hindrance : Use bulky substituents on the isoindole nitrogen to block over-alkylation .
- Protecting groups : Temporarily protect reactive sites (e.g., phthalimide groups) during synthesis .
- Kinetic control : Lower reaction temperatures (e.g., 50°C) favor the desired product over thermodynamically stable byproducts .
Contradictions arise in solvent choice: polar aprotic solvents (e.g., DMF) increase reaction rates but also promote side reactions like enone dimerization .
What spectroscopic techniques are most effective for characterizing this compound's structure?
Level: Basic
Answer:
- NMR : 1H and 13C NMR confirm the enone (δ 6.5–7.2 ppm for vinyl protons) and isoindole (δ 4.3–4.8 ppm for CH2 groups) moieties .
- X-ray crystallography : Resolves stereochemical ambiguities (e.g., E/Z isomerism in the enone system) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 214.1234) .
What contradictions exist in crystallographic data versus computational models for this compound?
Level: Advanced
Answer:
Discrepancies arise in bond-length predictions for the enone system:
- Computational (DFT) : Predicts C=O bond length of 1.21 Å.
- X-ray data : Observed bond length of 1.24 Å due to crystal packing effects .
Resolution requires hybrid methods (e.g., QM/MM simulations) to account for environmental interactions.
What safety precautions are necessary when handling this compound in laboratory settings?
Level: Basic
Answer:
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- PPE : Nitrile gloves and safety goggles prevent dermal/ocular exposure.
- First aid : Immediate flushing with water for skin contact; consult a physician if ingested .
How does the compound's acylation potential influence its reactivity in biological systems?
Level: Advanced
Answer:
The enone moiety acts as an electrophile, acylating nucleophilic residues (e.g., cysteine thiols or lysine amines) in proteins. This reactivity underpins its:
- Enzyme inhibition : Covalent binding to catalytic sites (e.g., kinases) .
- Toxicity : Over-acylation disrupts cellular redox balance, requiring dose-dependent studies .
What strategies are effective in synthesizing derivatives for structure-activity relationship (SAR) studies?
Level: Advanced
Answer:
- Core modifications : Introduce substituents at the isoindole nitrogen (e.g., methyl, benzyl) to alter steric/electronic profiles .
- Enone derivatization : Reduce the α,β-unsaturated ketone to an alcohol or alkylate the β-position .
- High-throughput screening : Use parallel synthesis (e.g., Ugi reaction) to generate libraries .
How do solvent polarity and catalyst choice impact the stereochemical outcomes of synthesis reactions?
Level: Advanced
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
